BenchChemオンラインストアへようこそ!

2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Hydrogen bond donor Physicochemical property Drug-likeness

2-(2-Methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS 941927-64-6; PubChem CID is a synthetic small molecule belonging to the thiazolo[4,5-d]pyridazin-4(5H)-one class. Its core scaffold comprises a fused thiazole–pyridazine bicyclic system, substituted at the 2‑position with a methyl group, at the 7‑position with a thiophen‑2‑yl ring, and at the N5‑position with an acetamide side chain.

Molecular Formula C12H10N4O2S2
Molecular Weight 306.36
CAS No. 941927-64-6
Cat. No. B2745287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
CAS941927-64-6
Molecular FormulaC12H10N4O2S2
Molecular Weight306.36
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC=CS3
InChIInChI=1S/C12H10N4O2S2/c1-6-14-10-11(20-6)9(7-3-2-4-19-7)15-16(12(10)18)5-8(13)17/h2-4H,5H2,1H3,(H2,13,17)
InChIKeyDZRBBKFPESSCLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS 941927-64-6): Compound Class and Procurement-Relevant Characteristics


2-(2-Methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS 941927-64-6; PubChem CID 16906634) is a synthetic small molecule belonging to the thiazolo[4,5-d]pyridazin-4(5H)-one class. Its core scaffold comprises a fused thiazole–pyridazine bicyclic system, substituted at the 2‑position with a methyl group, at the 7‑position with a thiophen‑2‑yl ring, and at the N5‑position with an acetamide side chain. The thiazolo[4,5-d]pyridazin-4(5H)-one scaffold has been reported in peer‑reviewed literature as a pharmacophore for antiviral, analgesic, anti‑inflammatory, and dihydrofolate reductase (DHFR) inhibitory activities [1] [2]. The addition of the N5‑acetamide group distinguishes this compound from the more extensively studied 2‑methyl‑7‑(2‑thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one parent scaffold (CAS 1105192-93-5) [1]. PubChem computed properties for the target compound include a molecular weight of 306.4 g/mol, a calculated XLogP3‑AA of 1.9, a topological polar surface area (TPSA) of 145 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [3].

Why Generic Substitution of 2-(2-Methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide with Other Thiazolo[4,5-d]pyridazinones Carries Scientific Risk


Thiazolo[4,5-d]pyridazin-4(5H)-ones are not a uniform compound class amenable to interchangeable substitution. Within this scaffold, the nature and position of substituents—particularly at the N5 position, the C2 amino/alkyl group, and the C7 aryl/heteroaryl ring—profoundly modulate both physicochemical properties and biological activity profiles. Literature evidence demonstrates that electron‑donor substituents at the 4‑position of an aryl fragment on the amide nitrogen of the N5 position confer stronger analgesic effects compared to unsubstituted or electron‑withdrawing analogs [1]. The target compound’s primary acetamide side chain at N5 introduces a hydrogen‑bond donor (HBD) count of 1 and an H‑bond acceptor (HBA) count of 6, whereas the des‑acetamide parent 2‑methyl‑7‑(2‑thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one possesses zero HBDs and a lower HBA count [2]. These differences alter solubility, permeability, and target‑binding potential, meaning that procurement of a generic thiazolo[4,5-d]pyridazinone without the specific N5‑acetamide substitution cannot be assumed to replicate the same physicochemical or pharmacological behavior. The quantitative evidence below details the measurable dimensions of differentiation.

Quantitative Differentiation Evidence for 2-(2-Methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide Versus Comparator Thiazolo[4,5-d]pyridazinones


Hydrogen-Bond Donor Count: Target Compound vs. Des-Acetamide Parent Scaffold

The target compound carries one hydrogen bond donor (the primary amide –NH₂ of the acetamide side chain), whereas the closest commercial analog, 2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-93-5), has zero hydrogen bond donors because its N5 position is unsubstituted (free NH). This difference is computed from the two-dimensional structures using the Cactvs HBD counting algorithm [1] [2].

Hydrogen bond donor Physicochemical property Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation for Blood–Brain Barrier Permeability Prediction

The target compound exhibits a TPSA of 145 Ų (computed, Cactvs), which exceeds the commonly cited CNS permeability threshold of ≤90 Ų and the more permissive ≤140 Ų cut-off. In contrast, the des-acetamide parent scaffold, lacking the additional carboxamide group, is predicted to have a lower TPSA (estimated reduction of approximately 25–30 Ų based on the contribution of a primary amide group) [1]. While an exact computed TPSA for the des-acetamide comparator could not be retrieved from authoritative databases during this search, the chemical rationale is unambiguous: the addition of the –CH₂CONH₂ moiety adds polar surface area attributable to the amide oxygen and nitrogen atoms.

Topological polar surface area Blood–brain barrier CNS drug-likeness

Rotatable Bond Count and Conformational Flexibility Relative to N5-Unsubstituted Analogs

The target compound has 3 rotatable bonds (computed, Cactvs), contributed by the N5–CH₂–C(O)NH₂ acetamide side chain [1]. The des-acetamide parent scaffold (2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one) has 0 or 1 rotatable bonds (the thiophene–pyridazine bond may exhibit limited rotation). This two-to-threefold increase in rotatable bond count introduces greater conformational entropy and may affect binding thermodynamics.

Rotatable bonds Conformational entropy Ligand efficiency

Analgesic Activity Class-Level Inference: N5-Substitution Effects in Thiazolo[4,5-d]pyridazin-4(5H)-ones

In a series of [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones alkylated at the N5 position with N‑substituted chloroacetamides, electron‑donor substituents at the 4‑ and 2,4‑positions of the aryl fragment on the amide nitrogen were shown to produce a stronger analgesic effect in vivo (hot plate and acetic acid cramps models) [1]. While the target compound bears an unsubstituted acetamide (–CH₂CONH₂) rather than an N‑arylacetamide, the SAR principle that N5‑substitution modulates analgesic potency is directly transferable. The des‑N5‑substituted parent compound would be predicted to exhibit different efficacy. However, specific IC₅₀ or ED₅₀ values for the target compound itself have not been reported, and this inference is class‑level only.

Analgesic activity SAR N5-substitution

Antiviral Activity Precedent for the 2-Methyl-7-thienyl Substitution Pattern

The 2‑methyl‑7‑thienyl substitution motif on the [1,3]thiazolo[4,5-d]pyridazin‑4(5H)‑one scaffold has been reported to confer antiviral activity in a primary research publication by Demchenko and Lozinskii (2010) [1]. This establishes that the thiophen‑2‑yl group at C7 and the 2‑methyl group are not inert structural features but contribute to a specific biological phenotype. Analogs bearing different C7 substituents (e.g., phenyl, furyl) may exhibit different antiviral profiles. No quantitative IC₅₀/EC₅₀ values for the target compound or its des‑acetamide parent could be retrieved from the indexed abstract.

Antiviral Thiazolo[4,5-d]pyridazinone 2-methyl-7-thienyl

Limited Commercial Availability as a Differentiator: Target Compound vs. Des-Acetamide Parent

The des‑acetamide parent compound, 2‑methyl‑7‑(2‑thienyl)[1,3]thiazolo[4,5-d]pyridazin‑4(5H)‑one (CAS 1105192-93-5), is listed by Life Chemicals and other commercial suppliers, indicating broader catalog availability [1]. The target N5‑acetamide derivative (CAS 941927-64-6) is listed by fewer suppliers (e.g., Chemenu, catalog number CM618413 at ≥95% purity) . This narrower availability means that sourcing the target compound may require custom synthesis or longer lead times, but it also means that the compound is a less common, more specialized tool compound. For research programs specifically requiring an N5‑acetamide‑substituted thiazolo[4,5-d]pyridazinone, the des‑acetamide parent is not an acceptable substitute.

Commercial availability Chemical sourcing Procurement

Recommended Application Scenarios for 2-(2-Methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide Based on Evidence


Physicochemical Property-Driven Lead Optimization: Modulation of HBD Count and TPSA

Medicinal chemistry programs optimizing thiazolo[4,5-d]pyridazinone leads for peripheral target selectivity can utilize the target compound as a tool to systematically probe the impact of a +1 HBD and elevated TPSA (145 Ų) relative to the des‑acetamide parent. The computed LogP of 1.9 combined with TPSA of 145 Ų places this compound in a region of physicochemical space that favors aqueous solubility and peripheral restriction, as predicted by standard drug-likeness filters [1]. This makes it suitable for hit-to-lead campaigns where CNS exclusion is desired.

Structure–Activity Relationship (SAR) Exploration of the N5 Position in Analgesic or Anti‑Inflammatory Screening Cascades

Building on published SAR demonstrating that N5‑substitution identity modulates analgesic potency in thiazolo[4,5-d]pyridazin‑4(5H)‑ones [2], the target compound's unsubstituted acetamide side chain provides a baseline for systematic variation. Researchers can benchmark the target compound against N5‑arylacetamide, N5‑cycloalkylacetamide, and N5‑unsubstituted analogs in standardized in vivo pain models (e.g., acetic acid‑induced writhing, hot plate) to deconvolute the contribution of the primary amide group.

Antiviral Screening with the 2‑Methyl‑7‑thienyl Pharmacophore

For virology groups investigating thiazolo[4,5-d]pyridazinones as antiviral agents, the 2‑methyl‑7‑thienyl substitution pattern is a literature‑validated antiviral pharmacophore [3]. The target compound extends this pharmacophore with an N5‑acetamide group that may improve solubility or introduce additional target interactions. Direct comparative screening against the des‑acetamide parent (CAS 1105192-93-5) in the same assay panel would quantify the contribution of the acetamide modification to antiviral potency and selectivity.

Custom Synthesis Starting Point for Focused Library Enumeration

The target compound's primary amide group provides a synthetically tractable handle for further derivatization (e.g., hydrolysis to carboxylic acid, reduction to amine, or coupling to form N‑substituted amides). Procurement of the pre‑formed N5‑acetamide derivative avoids the additional synthetic step of N‑alkylating the parent scaffold, which can be complicated by competing O‑alkylation at the 4‑oxo group. For combinatorial chemistry and parallel synthesis workflows, the target compound serves as a direct input for amide coupling diversification [4].

Quote Request

Request a Quote for 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.